molecular formula C7H9IN2 B11790285 5-Iodo-2-isopropylpyrimidine

5-Iodo-2-isopropylpyrimidine

Cat. No.: B11790285
M. Wt: 248.06 g/mol
InChI Key: QBGBHKNWNXFTMM-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropylpyrimidine: is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

5-iodo-2-propan-2-ylpyrimidine

InChI

InChI=1S/C7H9IN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3

InChI Key

QBGBHKNWNXFTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyrimidine typically involves the iodination of pyrimidine derivatives. One effective method is the regioselective iodination using iodine and sodium nitrite as reagents. This method is eco-friendly, providing high yields under mild reaction conditions . Other methods include the use of reagents such as I2/HNO3, NIS, ICl, and I2/CAN .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The choice of method depends on factors such as the desired purity, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropylpyrimidine and its derivatives often involves the inhibition of specific enzymes or the incorporation into DNA, leading to the disruption of vital biological processes. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated pyrimidines. Its isopropyl group at the 2-position and iodine at the 5-position make it a valuable intermediate for synthesizing diverse bioactive compounds .

Biological Activity

5-Iodo-2-isopropylpyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and an isopropyl group attached to a pyrimidine ring. Its chemical formula is C8H10IN2C_8H_{10}IN_2 with a molecular weight of approximately 220.01 g/mol. The structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the iodine substituent at position 5 and the isopropyl group at position 2.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. The choice of synthetic route can influence the yield and purity of the final product.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. A notable study investigated the anti-hepatitis B virus (HBV) activity of 2-arylthio-5-iodo pyrimidine derivatives. These compounds were shown to effectively inhibit HBV replication in cell lines such as Hep2.2.15 and HepAD38. The mechanism involved the reduction of viral markers such as HBeAg and HBsAg, indicating a promising avenue for developing nonnucleoside anti-HBV agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A derivative known as j9 exhibited potent antibacterial activity against Staphylococcus aureus, demonstrating strong inhibition of dihydrofolate reductase (DHFR) without cross-resistance to other antimicrobial classes. This suggests potential applications in treating antibiotic-resistant infections .

Case Studies

  • Anti-HBV Study : A study published in PubMed explored the effectiveness of various derivatives against HBV. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral potency, providing insights into structure-activity relationships (SAR) that could guide future drug design .
  • Antibacterial Evaluation : Another research effort focused on the antibacterial activity of derivatives against S. aureus. The study utilized genetic and biochemical assays to confirm that compound j9 binds directly to DHFR, leading to significant inhibition of bacterial growth .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : In antiviral applications, the compound appears to interfere with viral replication processes by modulating biochemical markers associated with HBV infection.
  • Targeting DHFR : In antibacterial contexts, the inhibition of DHFR disrupts folate metabolism in bacteria, essential for DNA synthesis and cell proliferation.

Data Summary

Compound Biological Activity Target Mechanism
This compoundAnti-HBVHepatitis B VirusInhibition of viral markers
Derivative j9AntibacterialStaphylococcus aureusInhibition of dihydrofolate reductase

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